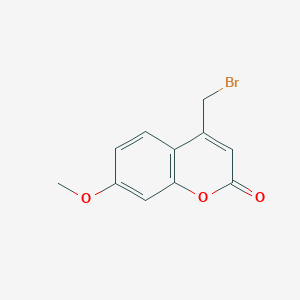
4-Bromomethyl-7-methoxycoumarin
Cat. No. B043491
M. Wt: 269.09 g/mol
InChI Key: CTENSLORRMFPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04302438
Procedure details


10 g of 4-bromomethyl-7-methoxycoumarin [produced according to Secrist et al., Biochem. Biophys. Res. Commun., 45, 1262 (1971)] are heated to boiling for 2.5 hours under reflux in 40 ml of glacial acetic acid together with 6 g of calcium acetate (free of water). The solution is brought to dryness in vacuo. The residue is heated to boiling in 50 ml of ethanol and 50 ml of concentrated hydrochloric acid for 1.5 hours under reflux. The volatile components are removed under reduced pressure. The residue is dissolved in chloroform. The resulting solution is made free of acids by extraction with diluted aqueous ammoniac and water and dried over annealed potassium carbonate. After removing the chloroform in vacuo, the residue is recrystallized from ethylacetate. In this manner 1.9 g (24.8 percent of the theoretically-calculated amount) of the title compound with a melting point of 179° to 182° C. are obtained.


Name
calcium acetate
Quantity
6 g
Type
reactant
Reaction Step Three



Name
Identifiers


|
REACTION_CXSMILES
|
BrC[C:3]1[C:12]2[C:7](=[CH:8][C:9](OC)=[CH:10][CH:11]=2)OC(=O)C=1.[C:16]([O-:19])(=[O:18])[CH3:17].[Ca+2].[C:21]([O-])(=[O:23])C.Cl>C(O)(=O)C.C(O)C>[OH:23][C:21]1[C:9]2[C:10](=[CH:11][C:12]([CH3:3])=[CH:7][CH:8]=2)[O:18][C:16](=[O:19])[CH:17]=1 |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCC1=CC(OC2=CC(=CC=C12)OC)=O
|
Step Two
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Three
|
Name
|
calcium acetate
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[Ca+2].C(C)(=O)[O-]
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Four
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The residue is heated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The volatile components are removed under reduced pressure
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue is dissolved in chloroform
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The resulting solution is made free of acids by extraction with diluted aqueous ammoniac and water
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over annealed potassium carbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the chloroform in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue is recrystallized from ethylacetate
|
Outcomes


Product
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
